![molecular formula C26H30ClNO2 B1198331 4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol CAS No. 47642-02-4](/img/structure/B1198331.png)

4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol and its derivatives involves condensation reactions, use of transition metal complexes, and reaction with elemental selenium. For instance, the synthesis of related compounds includes the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic medium to produce ligands that bind to metal ions via OH groups and azomethine nitrogen atoms, demonstrating a method to generate complexes with potential anticancer activity (Abbas et al., 2020).

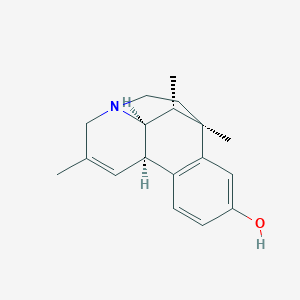

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods, including UV-Vis analysis, indicating ligand coordination to metal ions. X-ray diffraction analysis provides detailed insight into the molecular arrangement and bonding. The molecular structure features short intramolecular contacts and weak intermolecular interactions, contributing to the compound's stability and reactivity (Manvizhi et al., 2011).

Chemical Reactions and Properties

The chemical reactions of 4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol derivatives involve electrophilic substitution, nucleophilic addition, and complexation with metals. These reactions highlight the compound's versatility in forming new chemical entities with potential for further investigation. For example, reactions with elemental selenium and metal iodides produce derivatives that exhibit unique reactivity and potential applications (Nakayama et al., 1998).

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Environmental Remediation

Research has explored the use of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in the environment. These studies have focused on understanding the kinetics, mechanisms, and by-products of degradation pathways. For instance, the degradation of acetaminophen (ACT) using AOPs has been extensively studied, revealing insights into the generation of various by-products and their biotoxicity, which could be relevant to the environmental fate and treatment of compounds similar to 4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Occurrence and Fate of Chemicals in Aquatic Environments

The occurrence, fate, and behavior of various chemicals, including parabens and chlorophenols, in aquatic environments have been reviewed to understand their environmental impact. These studies provide insights into the biodegradability, persistence, and potential for endocrine disruption of various compounds, which can be applicable to assessing the environmental safety and regulatory considerations of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Environmental and Health Impacts of Industrial Chemicals

Research has also focused on understanding the environmental and health impacts of widely used industrial chemicals, including their degradation products. This includes studies on the safety, biodegradability, and toxicological profiles of chemicals, which are critical for developing safer and more environmentally friendly chemicals. For example, the comprehensive assessment of surfactant classes used in North America highlights the importance of evaluating environmental fate, toxicity, and risk assessments for chemicals widely used in consumer products (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).

Analytical Methods for Antioxidant Activity

The determination of antioxidant activity is crucial for evaluating the potential health benefits of chemicals, including those used in pharmaceuticals and food supplements. Reviews of analytical methods used to assess antioxidant activity can inform the development of assays for evaluating the antioxidant potential of new compounds, which could be applicable to the compound of interest (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO2/c1-3-28(4-2)18-19-30-25-16-12-23(13-17-25)26(29,22-8-6-5-7-9-22)20-21-10-14-24(27)15-11-21/h5-17,29H,3-4,18-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLROVOJKXIJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287017 | |

| Record name | 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol | |

CAS RN |

47642-02-4 | |

| Record name | NSC48635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Chlorophenyl)-1-{4-[2-(diethylamino)ethoxy]phenyl}-1-phenylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)

![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethenyl]benzene](/img/structure/B1198257.png)